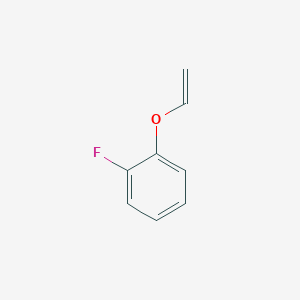

1-(Ethenyloxy)-2-fluorobenzene

Description

Significance of Aryl Vinyl Ethers in Synthetic Chemistry

Aryl vinyl ethers are a class of organic compounds characterized by a vinyl group (–CH=CH₂) bonded to an oxygen atom, which is in turn attached to an aryl group. wikipedia.org These structures are not merely chemical curiosities; they are highly valuable building blocks and intermediates in a multitude of synthetic applications. nih.govicm.edu.plnih.gov Their electron-rich double bond makes them active participants in a variety of chemical transformations. icm.edu.pl

The synthetic utility of aryl vinyl ethers is extensive. They are employed as key monomers for the generation of new polymeric materials, bestowing specific properties on the resulting polymers. nih.govnih.govacs.org In the realm of reaction chemistry, they serve as dienophiles in cycloaddition reactions, and find use in cyclopropanation and hydroformylation processes. nih.govacs.org Furthermore, the aryl vinyl ether motif is an important intermediate in the synthesis of natural product analogues and other molecules with interesting biological activity. nih.govnih.govacs.org The vinyl group can also function as an efficient protecting group for phenols, which are common in complex natural products. nih.gov

The preparation of aryl vinyl ethers has evolved significantly over time. Traditional methods often involved harsh conditions, such as the base-catalyzed reaction of phenols with acetylene (B1199291) at high temperatures and pressures. acs.org Modern synthetic chemistry has seen a shift towards milder, more efficient metal-catalyzed cross-coupling reactions. acs.orgthieme-connect.com Catalysts based on copper and palladium have proven particularly effective for coupling phenols with various vinyl sources, such as vinyl acetate (B1210297) or vinylboronic acid equivalents, allowing for the construction of these valuable ethers under more controlled conditions. acs.orgthieme-connect.comacs.org

Role of Fluorine in Modulating Chemical Reactivity and Properties of Organic Compounds

The introduction of fluorine into organic molecules is a powerful strategy used across the chemical sciences to fine-tune molecular properties. acs.orgnih.gov The "fluorine effect" stems from the element's unique characteristics: it is the most electronegative element, yet its atomic size (van der Waals radius of 1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows fluorine to act as a "super-hydrogen" in some respects, while its powerful electron-withdrawing nature profoundly alters electronic distribution. tandfonline.compen2print.org

One of the most significant consequences of fluorination is the increased stability of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. tandfonline.com This enhanced stability often translates to improved metabolic resistance in drug candidates, a highly desirable trait in medicinal chemistry. nih.govtandfonline.comtandfonline.com Indeed, it is estimated that approximately 30% of newly approved pharmaceuticals contain fluorine. pen2print.orgrsc.org

Beyond metabolic stability, fluorine substitution can productively influence a wide array of physicochemical properties, including a molecule's acidity (pKa), preferred conformation, membrane permeability, and binding affinity to biological targets like proteins and enzymes. acs.orgnih.govnih.gov Fluorine's strong inductive effect can dramatically influence the outcome of chemical reactions, sometimes enabling new pathways or altering regioselectivity in ways not observed with non-fluorinated analogues. rsc.orgrsc.org However, this powerful electronic influence can also have counterintuitive results, such as the "negative fluorine effect," where the presence of fluorine on a carbon atom can decrease the nucleophilicity of that center. cas.cn Understanding and harnessing these effects is a key focus of modern organofluorine chemistry.

Structural Features and Nomenclature of 1-(Ethenyloxy)-2-fluorobenzene within the Fluorinated Aryl Vinyl Ether Class

This compound is an organic compound that integrates the structural motifs of both an aryl vinyl ether and a fluorinated aromatic ring. It is classified as an unsymmetrical ether, as the two organic groups attached to the central oxygen atom are different: one is a vinyl group and the other is a 2-fluorophenyl group. wikipedia.org This places it within the specific category of fluorinated aryl vinyl ethers. researchgate.netmsstate.edu

The molecule's structure consists of a benzene (B151609) ring where a vinyloxy group (–O–CH=CH₂) is attached to one carbon, and a fluorine atom is attached to an adjacent carbon (the ortho position). This specific substitution pattern is crucial to its chemical identity and reactivity.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . americanelements.com An alternative, equally valid IUPAC name is 1-ethenoxy-2-fluorobenzene . americanelements.com The compound is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number, which is 1499988-60-1 . americanelements.comcymitquimica.comchemscene.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | americanelements.com |

| CAS Number | 1499988-60-1 | americanelements.comcymitquimica.comchemscene.com |

| Chemical Formula | C₈H₇FO | americanelements.com |

| Molecular Weight | 138.14 g/mol | americanelements.comcymitquimica.com |

| Appearance | Liquid | americanelements.com |

| SMILES | C=COC1=CC=CC=C1F | americanelements.com |

Overview of Research Gaps and Opportunities Pertaining to this compound

Despite the well-documented importance of both aryl vinyl ethers and organofluorine compounds, dedicated research focusing specifically on this compound is notably limited. A survey of the scientific literature reveals that the compound is primarily available as a commercial building block from various chemical suppliers, intended for use in further synthesis. americanelements.comcymitquimica.comchemscene.comsigmaaldrich.com There is a clear gap in the literature regarding detailed investigations into its specific reactivity, polymerization behavior, and application in targeted synthesis.

This research gap presents several compelling opportunities for future investigation. The unique juxtaposition of a reactive vinyl ether functionality and an ortho-fluorine atom suggests several avenues of exploration:

Polymer Chemistry: The compound could serve as a valuable monomer for the synthesis of novel semi-fluorinated poly(aryl vinyl ethers). The resulting polymers might exhibit unique thermal stability or dielectric properties, making them of interest for advanced materials applications. msstate.edu

Reaction Chemistry: The influence of the ortho-fluorine substituent on the stereoselectivity and regioselectivity of reactions involving the vinyl group, such as cycloadditions or hydroformylations, warrants investigation. The fluorine atom's electronic effects could provide a powerful tool for directing reaction outcomes.

Medicinal and Agrochemical Chemistry: Given that both the aryl ether linkage and fluorine atoms are prevalent in bioactive molecules, this compound could be a valuable precursor for creating more complex fluorinated scaffolds. nih.govtandfonline.com Its utility as a starting material for novel pharmaceuticals or agrochemicals is a significant area for potential development.

In essence, this compound stands as a well-defined but under-explored chemical entity. Future research aimed at elucidating its unique reactivity and harnessing its potential in materials and medicinal chemistry could prove highly fruitful.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYWBLZVPQCHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1 Ethenyloxy 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would provide critical information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic environment (chemical shift). For 1-(Ethenyloxy)-2-fluorobenzene, distinct signals would be expected for the vinyl group protons and the four protons on the fluorinated benzene (B151609) ring. The vinyl protons typically appear as a set of three signals in a characteristic pattern (a doublet of doublets for each), arising from geminal, cis, and trans couplings. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Table 3.1.1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H (vinyl, trans to O) | 4.0 - 4.5 | dd | J_trans, J_geminal |

| H (vinyl, cis to O) | 4.5 - 5.0 | dd | J_cis, J_geminal |

| H (vinyl, on C attached to O) | 6.5 - 7.0 | dd | J_trans, J_cis |

| H (aromatic) | 6.8 - 7.5 | m | J_HH, J_HF |

| H (aromatic) | 6.8 - 7.5 | m | J_HH, J_HF |

| H (aromatic) | 6.8 - 7.5 | m | J_HH, J_HF |

| H (aromatic) | 6.8 - 7.5 | m | J_HH, J_HF |

Note: This table contains predicted data based on typical values for similar structures, as experimental data is not available.

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show eight distinct signals: two for the vinyl group carbons and six for the aromatic carbons. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹J_CF), appearing as a doublet. Other aromatic carbons would show smaller C-F couplings.

Table 3.1.2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |

|---|---|---|

| C (vinyl, =CH₂) | 85 - 95 | - |

| C (vinyl, -OCH=) | 145 - 155 | - |

| C (aromatic, C-F) | 150 - 160 | 240 - 250 (¹J) |

| C (aromatic, C-O) | 140 - 150 | 10 - 15 (²J) |

| C (aromatic) | 115 - 130 | 1 - 10 (³J or ⁴J) |

| C (aromatic) | 115 - 130 | 1 - 10 (³J or ⁴J) |

| C (aromatic) | 115 - 130 | 1 - 10 (³J or ⁴J) |

| C (aromatic) | 115 - 130 | 1 - 10 (³J or ⁴J) |

Note: This table contains predicted data based on typical values for similar structures, as experimental data is not available.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the benzene ring, providing further structural confirmation.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming the connectivity between the vinyl protons and within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the vinyl ether group to the fluorinated benzene ring (e.g., correlation from the vinyl protons to the aromatic C-O carbon).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that helps in structural elucidation. For this compound (C₈H₇FO), the molecular ion peak would be expected at an m/z corresponding to its exact mass. Key fragmentation pathways would likely involve the loss of the vinyl group, the ethoxy group, or cleavage of the ether bond, leading to characteristic fragment ions.

Table 3.2.1: Predicted Key Ions in the EI-MS of this compound

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 138 | [C₈H₇FO]⁺· (Molecular Ion) |

| 111 | [M - C₂H₃]⁺ (Loss of vinyl radical) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 75 | [C₆H₄F - HF]⁺· (Loss of HF from fluorophenyl cation) |

Note: This table contains predicted data based on typical fragmentation of aryl vinyl ethers, as experimental data is not available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of molecules, enabling the elucidation of their elemental composition. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈FO⁺ | 139.05538 |

| [M+Na]⁺ | C₈H₇FONa⁺ | 161.03732 |

| [M-H]⁻ | C₈H₆FO⁻ | 137.04082 |

| [M]⁺ | C₈H₇FO⁺ | 138.04755 |

Data is based on theoretical predictions. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule through the analysis of its vibrational modes. For this compound, these techniques would be expected to reveal characteristic vibrations for the vinyl ether and fluorobenzene (B45895) moieties.

Detailed experimental IR and Raman spectra for this compound are not widely published. However, based on its structure, a theoretical assignment of characteristic vibrational frequencies can be proposed. Key vibrational modes would include C-F stretching, C=C stretching of the vinyl group and the aromatic ring, and C-O-C stretching of the ether linkage.

Table 2: Theoretically Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-F (Aromatic) | Stretching | 1250 - 1100 |

| C=C (Vinyl) | Stretching | 1650 - 1600 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1075 - 1020 |

| =C-H (Vinyl) | Bending (Out-of-plane) | 1000 - 810 |

| C-H (Aromatic) | Bending (Out-of-plane) | 900 - 675 |

Note: This table represents generalized expected ranges for the functional groups present and does not constitute experimental data for the specific compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for such purposes.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier under specific experimental conditions.

Specific experimental GC parameters for the analysis of this compound are not documented in available scientific literature. However, a typical GC method would involve a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. For a molecule like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

As with other analytical methods for this compound, specific, published HPLC conditions for this compound are not available. A hypothetical method would likely employ a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Chemical Reactivity and Mechanistic Investigations of 1 Ethenyloxy 2 Fluorobenzene

Reactivity of the Ethenyloxy Moiety

The ethenyloxy group is an electron-rich alkene due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic characteristic makes the carbon-carbon double bond highly susceptible to attack by electrophiles and dictates its participation in various addition and polymerization reactions.

Electrophilic Addition Reactions

The electron-rich double bond of the ethenyloxy group readily undergoes electrophilic addition reactions. wikipedia.org In this type of reaction, an electrophile (E+) attacks the π bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is stabilized by resonance with the lone pair of electrons on the oxygen atom. The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition process. wikipedia.org

A common example is the acid-catalyzed hydration, where in the presence of an acid, a water molecule adds across the double bond. The reaction is initiated by the protonation of the double bond to form a resonance-stabilized carbocation. Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield an unstable hemiacetal which can then decompose. Vinyl ethers are known to be highly sensitive to acidic conditions, which can lead to the cleavage of the ether linkage. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-rich nature of the ethenyloxy group makes 1-(ethenyloxy)-2-fluorobenzene a suitable dienophile in Diels-Alder reactions. academie-sciences.frwikipedia.org This [4+2] cycloaddition reaction involves the concerted interaction of the vinyl ether (a 2π electron system) with a conjugated diene (a 4π electron system) to form a six-membered ring. The stereochemistry and regiochemistry of the Diels-Alder reaction are often highly controlled. wikipedia.org Vinyl ethers can also participate in hetero-Diels-Alder reactions, where one or more of the atoms in the diene or dienophile are heteroatoms. acs.orgnih.gov

In addition to Diels-Alder reactions, vinyl ethers can undergo [2+2] cycloadditions, particularly under photochemical conditions. These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring.

Polymerization Mechanisms (e.g., Cationic, Free Radical)

The ethenyloxy moiety of this compound is readily polymerizable, primarily through cationic polymerization mechanisms. acs.orgnih.gov The high reactivity of the vinyl ether double bond towards electrophiles makes it an ideal monomer for this type of polymerization.

Cationic Polymerization: This is the most common and well-studied polymerization method for vinyl ethers. nsf.govnih.gov The process is initiated by an electrophile, such as a Lewis acid or a proton acid, which adds to the double bond to generate a resonance-stabilized carbocation. This carbocation then propagates by adding to another monomer molecule, and this process continues to form a long polymer chain. The polymerization of vinyl ethers is often carried out at low temperatures to suppress chain transfer and termination reactions, which can be problematic due to the high reactivity of the propagating carbocation. nih.gov Recent advancements have focused on developing more controlled or "living" cationic polymerization methods to produce polymers with well-defined molecular weights and low dispersities. acs.org

Free Radical Polymerization: While less common for vinyl ethers compared to cationic polymerization, free radical polymerization is also possible. nih.gov This process involves the initiation of the polymerization by a free radical species, which adds to the double bond of the vinyl ether. The resulting radical then propagates by adding to subsequent monomer units. Thiol-ene free-radical photopolymerization is a specific example where a thiol reacts with the vinyl ether in a radical step-growth process.

| Polymerization Type | Initiator | Key Characteristics |

|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂), Proton Acids | Most common method for vinyl ethers, proceeds via a carbocationic intermediate, often requires low temperatures. nsf.govnih.gov |

| Free Radical Polymerization | Free Radical Initiators (e.g., AIBN) | Less common, proceeds via a radical intermediate. nih.gov |

Hydroamination and Hydroarylation Reactions

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the double bond of the vinyl ether. The reaction can be catalyzed by various metal complexes, including those of alkali metals, alkaline earth metals, lanthanides, and transition metals. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst.

Hydroarylation: This reaction involves the addition of a C-H bond of an aromatic ring across the double bond of the vinyl ether. acs.orgacs.orgnih.gov Iridium-catalyzed hydroarylation has been shown to be effective for vinyl ethers, often proceeding with high branch selectivity. acs.orgnih.gov The reaction typically involves the directed C-H activation of an aromatic compound. acs.org Asymmetric versions of this reaction have also been developed to produce chiral products with high enantioselectivity. rsc.org

Reactivity of the Fluorobenzene (B45895) Ring

The fluorobenzene ring in this compound is subject to electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this substitution are influenced by the electronic effects of both the fluorine atom and the ethenyloxy group.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles. aakash.ac.inyoutube.comyoutube.com Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

Ethenyloxy Group (-OCH=CH₂): The oxygen atom of the ethenyloxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. Therefore, the ethenyloxy group is an activating group and an ortho, para-director .

Fluorine Atom (-F): Fluorine is a highly electronegative atom and withdraws electron density from the aromatic ring through the inductive effect. This makes the ring less reactive towards electrophiles, meaning fluorine is a deactivating group . However, fluorine also has lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, fluorine is a deactivating but ortho, para-director . libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides, proceeding through a mechanism distinct from aliphatic SN2 or SN1 pathways. wikipedia.org The reaction is particularly effective for aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. chemistrysteps.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. chemistrysteps.comnih.gov The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. chemistrysteps.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group, to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgchemistrysteps.com In this compound, the fluorine atom itself is a key substituent. While halogens are typically deactivating in electrophilic substitutions, fluorine's strong inductive electron-withdrawing effect helps to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack. libretexts.org This effect makes aryl fluorides surprisingly effective substrates for SNAr reactions. In fact, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. chemistrysteps.comlibretexts.org This is because the rate-determining step is the nucleophilic addition, which is accelerated by fluorine's high electronegativity, rather than the cleavage of the carbon-halogen bond. chemistrysteps.comlibretexts.org

Below is a table showing representative SNAr reactions on unactivated fluoroarenes, illustrating the types of nucleophiles and conditions that can be employed.

| Nucleophile | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Fomepizole | Photoredox Catalyst, 45-50 °C | N-Arylated Pyrazole | 94 | nih.gov |

| Benzotriazole | Photoredox Catalyst, 45-50 °C | N-Arylated Benzotriazole | 85 | nih.gov |

| 2-Phenylpropionitrile | t-Bu-P4 (20 mol %), 4Å MS, 80 °C | α-Aryl Nitrile | 91 | nih.gov |

| Intramolecular Carboxylic Acid | Photoredox Catalyst, 45-50 °C | Lactone | 85 | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (e.g., Heck, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl bromides and iodides are the most common substrates, advancements in catalysis have enabled the use of more challenging substrates like aryl fluorides. The primary difficulty in using aryl fluorides such as this compound is the strength of the C-F bond, which makes the initial oxidative addition step to the metal center (e.g., Palladium(0)) thermodynamically and kinetically challenging. organic-chemistry.orgthieme-connect.de

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. mdpi.com To achieve the Suzuki-Miyaura coupling of aryl fluorides, specialized catalytic systems are often required. These systems may employ electron-rich, bulky phosphine (B1218219) ligands that promote the difficult oxidative addition step. Nickel-based catalysts have also emerged as powerful alternatives for activating C-F bonds. researchgate.net The reaction of this compound with an arylboronic acid, for instance, would yield a substituted 2-vinyloxybiphenyl, a valuable structural motif.

Mizoroki-Heck Reaction: The Heck reaction couples an alkene with an organic halide. mdpi.com Similar to the Suzuki-Miyaura reaction, the use of aryl fluorides in the Heck reaction is challenging but achievable with appropriate catalysts. Palladium-based systems are common, often requiring high temperatures or specialized ligands to facilitate the C-F bond activation. mdpi.com A successful Heck reaction with this compound would involve coupling it with an alkene to introduce a new alkenyl substituent onto the aromatic ring.

The development of catalysts capable of activating the inert C-F bond is an active area of research, with iron, cobalt, and nickel catalysts showing promise for performing cross-coupling reactions under milder conditions. organic-chemistry.orgnih.govchemrxiv.org

The table below summarizes typical conditions for metal-catalyzed cross-coupling reactions involving challenging aryl halide substrates.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 / P(t-Bu)3 | Arylboronic Acid | K3PO4, Toluene, 100 °C | Biaryl | nih.gov |

| Suzuki-Miyaura | Pd-NHC Complex | Phenylboronic Acid | K2CO3, Dioxane/H2O, 80 °C | Fluorinated Biaryl | thieme-connect.de |

| Mizoroki-Heck | Pd(OAc)2 / PPh3 | Styrene | NEt3, DMF, 120 °C | Stilbene Derivative | mdpi.com |

| Alkyl-Alkyl Coupling | CoCl2/LiI/1,3-pentadiene | Alkyl Grignard Reagent | THF, 0 °C | Alkylated Arene | organic-chemistry.org |

Pericyclic Reactions and Rearrangements (e.g., Claisen Rearrangement)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The Claisen rearrangement is a prominent example, specifically a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgorganicchemistrydata.org The archetypal aromatic Claisen rearrangement involves heating an allyl aryl ether to around 200-250 °C. libretexts.orglibretexts.org

The mechanism is a concerted process involving the cyclic shift of six electrons. libretexts.org For an allyl aryl ether, the C-O bond of the ether is broken while a new C-C bond is formed between the terminal carbon of the allyl group (C3) and the ortho position of the aromatic ring. libretexts.org This initially produces a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity, resulting in an ortho-allylphenol product. libretexts.orgorganic-chemistry.org

It is crucial to note that the substrate for the classic Claisen rearrangement must be an allyl ether (Ar-O-CH₂-CH=CH₂). libretexts.orgcollegedunia.com The compound this compound is an aryl vinyl ether (Ar-O-CH=CH₂). It lacks the requisite three-carbon allyl fragment and the specific bonding arrangement necessary to undergo the traditional rsc.orgrsc.org-sigmatropic Claisen rearrangement. Therefore, this compound would not be expected to undergo a Claisen rearrangement under standard thermal conditions.

Influence of Fluorine on Reaction Pathways and Kinetics

The fluorine atom at the C2 position of this compound exerts a profound influence on the compound's reactivity, an effect that varies significantly depending on the reaction type. rsc.org

In Nucleophilic Aromatic Substitution (SNAr) , the fluorine atom is strongly activating. Its powerful inductive electron-withdrawing effect (-I) polarizes the C-F bond and reduces the electron density of the aromatic ring, particularly at the ipso-carbon. libretexts.org This electronic pull facilitates the initial, rate-determining attack by a nucleophile and helps to stabilize the resulting negatively charged Meisenheimer intermediate. chemistrysteps.com Consequently, fluorine serves as an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. chemistrysteps.comlibretexts.org

Conversely, in Metal-Catalyzed Cross-Coupling reactions, the fluorine atom is deactivating. The critical step in these catalytic cycles is typically the oxidative addition of the aryl halide to the low-valent metal center. This step involves the cleavage of the carbon-halogen bond. The C-F bond is the strongest carbon-halogen bond, making its cleavage energetically demanding. organic-chemistry.org This high bond dissociation energy results in slower reaction kinetics and necessitates more forcing conditions or highly specialized catalysts to achieve efficient C-F bond activation compared to C-Cl, C-Br, or C-I bonds. thieme-connect.de

For Pericyclic Reactions , the fluorine's electronic effects could influence reaction kinetics if a suitable pathway were available. The inductive withdrawal of electron density would alter the electronic character of the aromatic π-system and the adjacent ether oxygen, which could raise the energy barrier for rearrangements that involve electron donation from the ether moiety. rsc.org

The table below summarizes the dual nature of the fluorine substituent's influence on different reaction pathways.

| Reaction Type | Effect of Fluorine | Underlying Reason | Impact on Kinetics |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activating / Good Leaving Group | Strong inductive effect (-I) stabilizes the Meisenheimer intermediate. | Increases reaction rate. |

| Metal-Catalyzed Cross-Coupling | Deactivating | High C-F bond strength hinders the oxidative addition step. | Decreases reaction rate; requires harsh conditions or special catalysts. |

| Pericyclic Reactions (Hypothetical) | Influential | Inductive effect alters the electron density of the π-system and ether oxygen. | Likely to influence the energy of the transition state. |

Theoretical and Computational Chemistry Studies of 1 Ethenyloxy 2 Fluorobenzene

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 1-(ethenyloxy)-2-fluorobenzene would typically involve quantum chemical calculations to determine properties such as molecular orbital energies, electron density distribution, and the nature of the chemical bonds. Techniques like Natural Bond Orbital (NBO) analysis could provide insights into donor-acceptor interactions, hybridization, and bond orders. Such studies would elucidate the influence of the fluorine and vinyloxy substituents on the electronic properties of the benzene (B151609) ring, including inductive and resonance effects. However, specific computational studies detailing these electronic characteristics for this compound have not been identified in the current body of scientific literature.

Conformational Analysis and Stereochemistry

The conformational preferences of this compound would be determined by the rotational barriers around the C-O bonds linking the vinyl group to the phenyl ring and the phenyl ring to the oxygen. Computational methods could be employed to map the potential energy surface as a function of the relevant dihedral angles. This would allow for the identification of the most stable conformers (local and global minima) and the transition states connecting them. The relative energies of these conformers would provide insights into the flexibility of the molecule and the most likely shapes it adopts. At present, there are no published studies that have performed such a conformational analysis for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reactivity of this compound would involve the computational modeling of potential reaction pathways. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The calculation of activation energies and reaction enthalpies would provide a quantitative picture of the reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for elucidating reaction mechanisms. By applying a suitable functional and basis set, DFT calculations could be used to locate the geometries of transition states and calculate the energy barriers for various potential reactions of this compound, such as electrophilic aromatic substitution, addition reactions to the vinyl group, or pericyclic reactions. Despite the utility of DFT for such investigations, there are no specific DFT studies on the reaction pathways of this compound available in the literature.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, could also be applied to study the reactivity of this compound. These methods can provide valuable, albeit sometimes less accurate, information on reaction energetics and pathways. A literature search reveals no specific applications of these methods to elucidate the reaction mechanisms of this particular compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions, when compared with experimental data, can help in the structural assignment of the molecule and its conformers. While the methodology for such predictions is well-established, no studies have been found that report the calculated NMR parameters for this compound.

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules. Computational models can be used to study these interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Implicit and explicit solvent models can be employed to understand how the solvent influences the conformational preferences and reactivity of the molecule. To date, no computational studies have been published that specifically model the intermolecular interactions or solvent effects for this compound.

Potential Applications of 1 Ethenyloxy 2 Fluorobenzene As a Chemical Synthon and Material Precursor

Building Block for Complex Organic Molecule Synthesis

The reactivity of 1-(ethenyloxy)-2-fluorobenzene is largely dictated by its vinyl ether group. The oxygen atom's lone pair of electrons increases the electron density of the carbon-carbon double bond, making it highly susceptible to attack by electrophiles and a reactive participant in various cycloaddition reactions. This inherent reactivity allows it to serve as a versatile synthon in organic synthesis.

Vinyl ethers are well-established reagents in a range of organic reactions, including Diels-Alder and Claisen rearrangements. researchgate.netacademie-sciences.fr The electron-rich nature of the double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct complex heterocyclic systems. nih.gov Furthermore, studies on the kinetics of [2+2] cycloadditions have been conducted on various fluorinated olefins and vinyl ethers, including aryl perfluorinated vinyl ethers, a class to which this compound belongs. researchgate.net This indicates its potential utility in forming four-membered ring systems, which are important structural motifs in many biologically active compounds and natural products. The presence of the 2-fluorophenyl group can impart unique stereoelectronic effects, potentially influencing the regioselectivity and stereoselectivity of these cycloaddition reactions.

Monomer in Polymer Chemistry

The vinyl group of this compound allows it to function as a monomer in the synthesis of fluorinated polymers. Its incorporation into a polymer backbone can impart a combination of desirable properties derived from both the vinyl ether and the fluorinated aromatic components.

Development of Specialty Materials with Tunable Properties

The incorporation of this compound into a polymer architecture allows for the development of specialty materials with properties that can be precisely tuned. The characteristics of the final polymer are a direct result of the monomer's unique structural components.

Fluorine Content : The fluorine atom imparts low surface energy, hydrophobicity, and high thermal and chemical stability. Polymers containing fluorine often exhibit excellent weather and UV resistance because the energy of the carbon-fluorine bond (approx. 486 kJ/mol) is greater than that of UV radiation.

Aromatic Ring : The phenyl group contributes to a higher refractive index, which can enhance the gloss of coatings. It also increases the glass transition temperature (Tg) of the polymer, leading to improved thermal stability and mechanical rigidity compared to polymers made from simple alkyl vinyl ethers.

Ether Linkage : The flexible ether bond in the polymer backbone can improve solubility in common organic solvents, which is a significant advantage for processing, particularly in the formulation of liquid coatings.

By copolymerizing this compound with other vinyl ethers or fluoroalkenes, material properties such as the glass transition temperature, solubility, and surface energy can be systematically adjusted. rsc.orgrsc.org For example, creating terpolymers with tetrafluoroethylene and another vinyl ether (like a perfluorinated vinyl ether) could balance properties like low-temperature flexibility and chemical resistance. clwydcompounders.com

Table 2: Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Resulting Polymer Property | Rationale |

|---|---|---|

| Carbon-Fluorine Bond | Chemical inertness, thermal stability, UV resistance, hydrophobicity | High bond energy and low polarizability of the C-F bond. |

| Phenyl Group | Higher refractive index, increased glass transition temperature (Tg), rigidity | Bulky, rigid aromatic structure. |

| Ether Linkage | Enhanced solubility, flexibility | Provides rotational freedom in the polymer backbone. |

| Alternating Fluoroalkene-Vinyl Ether Structure | Overall durability and stability | The stable fluoroalkene unit sterically and chemically protects the vinyl ether unit. |

Precursor for Advanced Organic Materials (e.g., Optoelectronics, Membranes)

The unique combination of properties derived from this compound makes its polymers promising precursors for advanced organic materials.

Optoelectronics and High-Frequency Communications : Materials with a low dielectric constant and low dielectric loss are essential for producing high-speed integrated circuits and printed circuit boards used in modern electronics and communication technologies. Fluorinated polymers are known for their excellent dielectric properties. Research on fluorinated poly(aryl ether)s containing trifluoromethyl groups and twisted biphenyl structures has demonstrated the achievement of very low dielectric constants (2.07–2.80) and low loss. rsc.org Polymers derived from this compound, containing both fluorine and an aromatic ring, are expected to exhibit low polarizability and reduced moisture absorption, making them strong candidates for low-dielectric applications. Additionally, UV-cured copolymers of fluorinated vinyl ethers have been identified as suitable materials for optical waveguides. inrim.it

Advanced Membranes : Fluoropolymers are widely used for membrane applications due to their chemical resistance and thermal stability. mdpi.comarkema.com Perfluorinated polymers, such as those derived from perfluoropropyl vinyl ether, have been studied for gas separation membranes due to their unique free volume characteristics. researchgate.net Copolymers of tetrafluoroethylene and functionalized perfluorovinyl ethers are used to create ion-exchange membranes for fuel cells. fluorine1.ru The specific structure of this compound could be leveraged to create membranes with tailored permeability and selectivity for specific gases or liquids.

Green Chemistry Approaches in Synthesis and Application

Modern chemical manufacturing emphasizes the use of sustainable and environmentally benign processes. Several green chemistry principles can be applied to both the synthesis of this compound and its subsequent polymerization.

Greener Monomer Synthesis : Traditional methods for vinyl ether synthesis can involve harsh conditions or hazardous reagents. Greener alternatives are being actively developed. These include enzymatic catalysis using immobilized enzymes like Candida antarctica lipase B for transetherification, which operates under mild conditions. nih.govresearchgate.net Another approach is the use of calcium carbide as a solid, safer source of acetylene (B1199291) for the vinylation of alcohols, often performed under superbasic (e.g., KOH/DMSO) conditions. nih.govrsc.org Furthermore, research into synthesizing vinyl ethers from biomass-derived feedstocks presents a pathway to reduce reliance on petrochemicals. rsc.org

Environmentally Friendly Polymerization : A significant environmental concern with many polymer-based products, such as coatings, is the emission of volatile organic compounds (VOCs) from solvents used during application. Emulsion polymerization, which uses water as the dispersion medium, is an environmentally friendly alternative. The emulsion copolymerization of chlorotrifluoroethylene and various vinyl ethers has been successfully demonstrated to produce waterborne FEVE latexes for high-performance coatings with minimal VOC emissions. cjps.orgmdpi.com

Sustainable Materials Lifecycle : A key goal of green chemistry is designing materials for a circular economy. Recent research has focused on developing depolymerizable, or chemically recyclable, semi-fluorinated polymers. rsc.orgrsc.org These materials can be broken down into their constituent monomers under ambient conditions, allowing for a closed-loop lifecycle. Designing polymers from this compound with this end-of-life scenario in mind represents a forward-looking, sustainable approach to advanced materials. rsc.org While fluoropolymers are valued for their durability, there are environmental concerns regarding their persistence and the processing aids used in their manufacture. acs.org Adopting green synthesis and manufacturing protocols is therefore crucial.

Future Research Perspectives for 1 Ethenyloxy 2 Fluorobenzene

Development of Novel and Sustainable Synthetic Routes

The production of 1-(ethenyloxy)-2-fluorobenzene and related vinyl ethers often relies on established synthetic protocols that may not align with modern principles of green chemistry. Future research will be critically focused on creating new synthetic methods that are more efficient, economically viable, and environmentally benign.

Traditional syntheses of aryl vinyl ethers can involve copper- or palladium-catalyzed reactions, such as the Chan-Lam coupling with vinylboronic acid equivalents or transetherification from other vinyl ethers. acs.orgrsc.org Other methods might use the addition of phenols to acetylene (B1199291), which can require high temperatures and specialized equipment. nist.gov A known route involves reacting a phenol (B47542) with calcium carbide in the presence of a base and water in DMSO. rsc.org These approaches, while effective, can suffer from drawbacks like the use of expensive and toxic heavy metal catalysts, harsh reaction conditions, and the generation of stoichiometric byproducts.

The next generation of synthetic routes will likely pursue:

Earth-Abundant Catalysts: Shifting from precious metal catalysts like palladium to more sustainable and cost-effective alternatives based on iron, copper, or manganese. nih.gov

Greener Reaction Media: Replacing conventional organic solvents such as DMF or THF with environmentally friendly options like water, supercritical fluids, or biodegradable ionic liquids, or developing solvent-free conditions.

Energy-Efficient Processes: Employing photochemical, electrochemical, or mechanochemical methods to drive reactions under ambient conditions, thereby reducing the energy footprint of the synthesis.

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product, such as direct C-H vinylation, to minimize waste.

| Aspect | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Catalysts | Palladium, Copper | Earth-abundant metals (Fe, Cu), Organocatalysts, Biocatalysts |

| Reagents | Halogenated precursors, Acetylene, Vinyl acetate (B1210297) | Bio-renewable feedstocks, C-H activation substrates |

| Conditions | High temperatures, Inert atmospheres | Ambient temperature/pressure, Use of light or electricity |

| Solvents | Anhydrous organic solvents (e.g., DMSO, THF) | Green solvents (water, ethanol) or solvent-free |

| Waste | Metal residues, Stoichiometric byproducts | Minimal waste, Recyclable catalysts and solvents |

Exploration of Asymmetric Transformations and Stereoselective Synthesis

The carbon-carbon double bond in this compound is prochiral, presenting a significant opportunity for the development of asymmetric reactions to produce enantiomerically enriched compounds. Chiral molecules are fundamental to the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety.

Future research will undoubtedly delve into stereoselective transformations targeting the vinyl group. Key areas of exploration will include:

Asymmetric Catalysis: Designing novel chiral catalysts—whether based on transition metals or purely organic molecules (organocatalysts)—to induce high levels of stereocontrol in reactions. This could involve asymmetric dihydroxylation, epoxidation, or cyclopropanation of the vinyl moiety.

Stereocontrolled Cycloadditions: Investigating enantioselective and diastereoselective cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, where this compound can act as a key building block to construct complex polycyclic systems with multiple defined stereocenters.

Chiral Polymer Synthesis: Utilizing stereoselective polymerization techniques to create polymers with controlled tacticity. Such materials could possess unique properties, including chirality-dependent optical activity or self-assembly behaviors, making them suitable for applications in chiral separations or smart materials.

The development of these asymmetric methodologies will be crucial for accessing novel, high-value chiral compounds that are currently difficult to synthesize. beilstein-journals.orgnih.govd-nb.info

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. ucl.ac.ukresearchgate.net Applying this technology to the synthesis and transformation of this compound is a logical and promising direction for future research.

The integration into continuous flow systems will likely focus on:

Improved Reaction Control: Leveraging the superior heat and mass transfer in microreactors to run reactions at higher temperatures and pressures than are safe in batch, often leading to dramatically reduced reaction times and higher yields. nih.gov

Safe Handling of Reactive Intermediates: Generating and immediately consuming highly reactive or unstable intermediates in situ, which minimizes the risks associated with their accumulation in batch reactors. For example, reactions involving benzyne, which can be formed from precursors like 1-bromo-2-fluorobenzene, are much safer to conduct in a flow setup. stackexchange.com

Automated Synthesis and Optimization: Combining flow reactors with automated pumps, inline analytical tools (e.g., IR, NMR), and machine learning algorithms to enable high-throughput screening of reaction conditions and rapid synthesis of compound libraries for drug discovery or materials science.

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety Profile | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small internal volumes and excellent temperature control. |

| Scalability | Complex and non-linear; often requires significant re-optimization. | Straightforward and linear by running the system for a longer time. |

| Efficiency | Can be limited by mixing and heat transfer. | Highly efficient due to superior heat/mass transfer; often faster reactions. |

| Reproducibility | Can vary between batches and scales. | Highly reproducible and consistent output. |

Advanced Mechanistic Investigations Using Operando Spectroscopy

A profound understanding of reaction mechanisms is essential for the rational design of improved catalysts and processes. Operando spectroscopy, the study of catalytic materials and chemical reactions under actual working conditions, provides unparalleled insight into the dynamic changes that occur during a transformation. researchgate.net

Future mechanistic studies on reactions involving this compound will benefit immensely from operando techniques:

Real-time Intermediate Detection: Using tools like operando Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to observe the formation and decay of transient intermediates in real-time. This can help elucidate complex reaction pathways and identify rate-limiting steps.

Catalyst State Analysis: Employing operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) to monitor the oxidation state, coordination environment, and morphology of a catalyst as it actively participates in the reaction.

Kinetics and Pathway Mapping: Combining spectroscopic data with kinetic modeling to construct a detailed energy profile of the reaction. This allows researchers to understand how factors like the fluorine substituent electronically influence the reaction and guide the design of more efficient catalysts.

These advanced analytical methods will move beyond static "before and after" pictures of a reaction, providing a dynamic movie of the chemical process as it unfolds.

Discovery of Novel Applications in Interdisciplinary Fields

While this compound is recognized as a useful synthetic building block, its full potential in applied science is far from realized. cymitquimica.com A major thrust of future research will be to harness its unique structural features for the creation of functional molecules and materials for a wide range of interdisciplinary applications.

Promising areas for discovery include:

Agri-tech: Designing and synthesizing novel herbicides and fungicides. The incorporation of a fluoroaromatic moiety can enhance the potency, selectivity, and metabolic stability of agrochemicals, leading to more effective and environmentally safer crop protection agents.

Industrial Catalysis: Using the compound as a precursor for novel ligands in homogeneous catalysis. The electronic properties of the ligand can be fine-tuned by the fluorine atom, potentially leading to catalysts with superior activity and selectivity in important industrial processes. It can also be a monomer for fluorinated polymers with specialized applications. nih.govwikipedia.org

Medicinal Chemistry: Serving as a versatile scaffold for the synthesis of new therapeutic agents. Fluorine is a common feature in many modern pharmaceuticals, where it can improve metabolic stability, binding affinity, and bioavailability. ontosight.ai The vinyl ether group provides a reactive handle for diversification and the introduction of other pharmacophoric groups.

Materials Science: Polymerizing this compound to create advanced fluoropolymers. rsc.orgnist.gov These materials could exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique dielectric or optical properties, making them suitable for high-performance coatings, membranes, and electronic components.

Through these focused research efforts, the scientific community is set to significantly expand the utility of this compound, transforming it from a simple chemical building block into a key enabler of technological innovation across multiple fields.

Q & A

Basic: What experimental methods are recommended to determine the physicochemical properties of 1-(Ethenyloxy)-2-fluorobenzene when literature data is unavailable?

To address gaps in physicochemical data (e.g., melting point, boiling point, density), researchers should employ a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatility assessment and purity analysis.

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure (e.g., distinguishing ethenyloxy vs. ethoxy groups via proton splitting patterns) .

- Differential Scanning Calorimetry (DSC): To estimate melting points in the absence of empirical data.

- Density measurement: Use a pycnometer or automated densitometer for liquid samples.

Note: Cross-validate results with computational methods like COSMO-RS for solubility predictions.

Advanced: How can computational chemistry resolve contradictions in reaction mechanisms involving this compound’s ethenyloxy group?

The ethenyloxy group’s electron-withdrawing effects and steric constraints may lead to conflicting reactivity reports (e.g., electrophilic substitution vs. radical addition). Methodological approaches include:

- Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., ortho/para fluorination vs. ethenyloxy group participation) .

- Molecular Dynamics (MD) Simulations: Model solvent effects on reaction intermediates.

- Kinetic Isotope Effects (KIE): Experimentally validate computational predictions by comparing deuterated vs. non-deuterated substrate reactivity.

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Given limited safety

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic fumes during decomposition .

- Waste Management: Segregate waste and consult institutional guidelines for halogenated organic compound disposal .

Advanced: How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The fluorine atom at the ortho position induces steric hindrance and electronic effects, which can be studied via:

- X-ray Crystallography: Map spatial constraints affecting palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Hammett Constants: Quantify electronic contributions of the fluorine substituent to reaction rates.

- Competitive Experiments: Compare yields with analogs (e.g., 1-chloro-2-fluorobenzene) to isolate steric vs. electronic factors .

Basic: What spectroscopic techniques are most effective for characterizing synthetic intermediates of this compound?

- Infrared (IR) Spectroscopy: Identify functional groups (C-F stretch: 1100–1000 cm⁻¹; C-O-C: 1250–1050 cm⁻¹) .

- ¹³C NMR: Distinguish fluorine-coupled carbon signals (e.g., splitting patterns for aromatic carbons adjacent to fluorine) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₈H₇FO, MW 138.14) with <2 ppm error .

Advanced: Can this compound serve as a monomer for fluorinated polymers, and what experimental parameters must be optimized?

The ethenyloxy group’s potential for polymerization requires:

- Radical Initiation Studies: Test thermal (AIBN) vs. photochemical initiators to optimize chain propagation .

- Thermogravimetric Analysis (TGA): Assess thermal stability of resultant polymers.

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility during step-growth polymerization.

Basic: How can researchers address discrepancies in reported synthetic yields for this compound?

Methodological refinements include:

- Reagent Purity: Use anhydrous conditions to prevent hydrolysis of intermediates.

- Catalyst Screening: Compare palladium vs. copper catalysts in Ullmann-type ether synthesis .

- In Situ Monitoring: Employ HPLC or ReactIR to track reaction progress and identify side products.

Advanced: What strategies mitigate fluorine’s destabilizing effects in photochemical applications of this compound?

Fluorine’s high electronegativity may reduce photostability. Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.